molecular formula C17H19NO4S B4065491 N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No. B4065491
M. Wt: 333.4 g/mol
InChI Key: QQOHJRLQUPXNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a white crystalline powder that has a molecular weight of 345.45 g/mol. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory effects.

Scientific Research Applications

  • Synthesis and Chemical Properties : Research has explored the synthesis of sultams, demonstrating the cyclodialkylation of α-substituted methanesulfonanilides with α,ω-dihaloalkanes under various conditions, highlighting the methods for constructing complex sulfur-containing heterocycles that could have implications for designing molecules with specific properties for pharmaceutical or material science applications (Rassadin et al., 2012).

  • Enzyme Inhibitory Activities : The development of compounds like N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide for enzyme inhibition demonstrates applications in discovering new drugs. These compounds have been evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Virk et al., 2018).

  • Antibacterial Activities : The synthesis of novel vitamin E-containing sulfa drug derivatives and their evaluation for antibacterial activities against both Gram-positive and Gram-negative bacteria highlight the potential of chemically modified molecules in enhancing antimicrobial properties. Such studies are crucial for the development of new antibiotics in response to growing antibiotic resistance (Abdel‐Hafez et al., 2018).

  • Coordination Complexes and Antioxidant Activity : The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, and their antioxidant activity, demonstrate applications in coordination chemistry and its relevance to understanding molecular mechanisms underlying antioxidant properties. Such research can contribute to the development of compounds with potential health benefits or applications in materials science (Chkirate et al., 2019).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-22-15-8-6-14(7-9-15)18-17(19)12-23(20,21)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOHJRLQUPXNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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